An In-depth Technical Guide to 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide: Structure, Properties, and Synthesis
An authoritative guide for researchers, scientists, and drug development professionals on the chemical characteristics, synthesis, and potential applications of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide, a key heterocyclic building block.
Introduction
5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a substituted thiophene derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a thiophene ring, a reactive chloromethyl group, and a sulfonamide moiety, making it a versatile scaffold for the development of novel therapeutic agents and a valuable intermediate for the synthesis of more complex molecules. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The sulfonamide group is a well-established pharmacophore present in numerous approved drugs.[3] The combination of these features in a single molecule makes 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide a compound with considerable potential for drug discovery programs.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications.
Chemical Structure and Properties
The chemical structure of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is characterized by a central thiophene ring substituted at the 2-position with an N,N-dimethylsulfonamide group and at the 5-position with a chloromethyl group.
Molecular Formula: C₇H₁₀ClNO₂S₂[2]
CAS Number: 1486675-03-9[1]
The presence of the electron-withdrawing sulfonamide group and the reactive chloromethyl group significantly influences the chemical properties and reactivity of the thiophene ring.
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Molecular Weight | 239.75 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on similar sulfonamide compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | The non-polar thiophene ring and methyl groups suggest solubility in organic media, while the polar sulfonamide group might impart slight aqueous solubility. |
| Melting Point | Not available | Experimental determination is required. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| LogP | Not available | A measure of lipophilicity, important for drug design. |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data is not published. However, based on the structure, the following characteristic signals can be anticipated:
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¹H NMR:
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A singlet for the two methyl groups on the sulfonamide nitrogen.
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A singlet for the chloromethyl protons.
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Two doublets in the aromatic region corresponding to the two protons on the thiophene ring, showing coupling to each other.
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¹³C NMR:
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Signals for the two methyl carbons.
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A signal for the chloromethyl carbon.
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Four distinct signals for the carbons of the thiophene ring.
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IR Spectroscopy:
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Characteristic strong absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹).
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Bands corresponding to C-H stretching and bending of the alkyl and aromatic groups.
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A band for the C-Cl stretching vibration.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be expected, along with characteristic fragmentation patterns, such as the loss of the chloromethyl group or cleavage of the sulfonamide bond. PubChemLite predicts a monoisotopic mass of 238.98415 Da.[2]
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Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing similar thiophene derivatives. Two primary retrosynthetic pathways are considered plausible.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.
Proposed Synthetic Protocols
Pathway 1: Chloromethylation of N,N-dimethylthiophene-2-sulfonamide
This approach involves the direct chloromethylation of a pre-formed thiophene sulfonamide.
Step 1: Synthesis of N,N-dimethylthiophene-2-sulfonamide
This intermediate can be prepared by the reaction of thiophene-2-sulfonyl chloride with dimethylamine.
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Experimental Protocol:
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Dissolve thiophene-2-sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of dimethylamine (as a solution in THF or as a gas bubbled through the solution) to the stirred reaction mixture. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the HCl byproduct.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Chloromethylation
The N,N-dimethylthiophene-2-sulfonamide is then chloromethylated.
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Experimental Protocol:
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To a stirred solution of N,N-dimethylthiophene-2-sulfonamide in a suitable solvent (e.g., a mixture of acetic acid and concentrated hydrochloric acid), add paraformaldehyde.
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Pass a stream of dry hydrogen chloride gas through the reaction mixture at a controlled temperature (typically between 0 °C and room temperature).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.
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Pathway 2: Sulfonylation of 2-(chloromethyl)thiophene
This alternative route begins with the chloromethylation of thiophene, followed by sulfonation and amination.
Step 1: Synthesis of 2-(chloromethyl)thiophene
This can be achieved by the chloromethylation of thiophene.
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Experimental Protocol:
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Combine thiophene, paraformaldehyde, and a suitable acid catalyst (e.g., zinc chloride in concentrated hydrochloric acid).
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Stir the mixture at room temperature for several hours.
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After the reaction is complete, perform a work-up involving extraction with an organic solvent and washing with water and brine.
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Purify the crude 2-(chloromethyl)thiophene by vacuum distillation.
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Step 2: Synthesis of 5-(chloromethyl)thiophene-2-sulfonyl chloride
The 2-(chloromethyl)thiophene is then sulfonated to introduce the sulfonyl chloride group.
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Experimental Protocol:
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Carefully add 2-(chloromethyl)thiophene to an excess of chlorosulfonic acid at low temperature (e.g., 0 °C).
-
Allow the reaction to proceed at a controlled temperature for a specified time.
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Quench the reaction by pouring it onto crushed ice.
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Extract the product with a suitable organic solvent.
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Wash the organic layer, dry it, and remove the solvent to obtain the crude sulfonyl chloride, which can be used in the next step without further purification or purified by distillation under reduced pressure.
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Step 3: Synthesis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide
The final step is the reaction of the sulfonyl chloride with dimethylamine.
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Experimental Protocol:
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Dissolve the 5-(chloromethyl)thiophene-2-sulfonyl chloride in an anhydrous solvent.
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Cool the solution to 0 °C and add dimethylamine (or a solution thereof) and a base (e.g., triethylamine or pyridine).
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Stir the reaction at room temperature until completion.
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Perform an aqueous work-up and extract the product.
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Purify the final compound by column chromatography or recrystallization.
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Reactivity of the Chloromethyl Group
The chloromethyl group at the 5-position of the thiophene ring is a key reactive site. It is analogous to a benzylic halide and is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, making 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide a valuable building block for creating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Caption: Reactivity of the chloromethyl group towards various nucleophiles.
Potential Applications in Drug Discovery and Medicinal Chemistry
Thiophene sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The structural features of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide make it an attractive starting point for the design and synthesis of novel therapeutic agents.
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Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, most notably carbonic anhydrases.[3][5] Derivatives of this compound could be explored as inhibitors of other enzymes implicated in disease, such as kinases or proteases.
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Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs. The sulfonamide moiety is also a key feature of sulfa drugs, the first class of synthetic antibiotics. Therefore, derivatives of this compound could be investigated for their antibacterial and antifungal properties.
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Anticancer Agents: Many heterocyclic compounds containing sulfur and nitrogen show promise as anticancer agents. The ability to easily modify the chloromethyl group allows for the synthesis of a diverse library of compounds for screening against various cancer cell lines.
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Central Nervous System (CNS) Activity: Certain thiophene derivatives have shown activity in the CNS. Further modification of this scaffold could lead to the discovery of new agents for treating neurological disorders.
Safety and Handling
Based on the hazard classifications for this compound, appropriate safety precautions must be taken when handling 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.[1]
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Hazard Classifications:
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Recommended Precautions:
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Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Conclusion
5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature for this exact compound, can be achieved through established synthetic routes for related thiophene derivatives. The presence of a reactive chloromethyl group provides a convenient handle for further chemical modifications, enabling the creation of diverse molecular libraries for biological screening. As the demand for novel therapeutic agents continues to grow, scaffolds such as this will play a crucial role in the discovery and development of new drugs. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
References
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ACD/Labs. (n.d.). 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride. Retrieved from [Link]
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Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Molecules, 26(4), 1135. [Link]
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Beers, S. A., et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 5(4), 779-786. [Link]
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Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]
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Daina, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]
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Ekinci, D., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 857-863. [Link]
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NextSDS. (n.d.). 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide — Chemical Substance Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). Retrieved from [Link]
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Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]
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PubChemLite. (n.d.). 5-(chloromethyl)-n,n-dimethylthiophene-2-sulfonamide. Retrieved from [Link]
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Therapeutic importance of synthetic thiophene. (2017). Arabian Journal of Chemistry, 10, S1566-S1589. [Link]
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Mishra, R. K., & Tiwari, A. (2013). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 5(1), 20-29. [Link]
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Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2025). Journal of Molecular Structure, 1325, 139455. [Link]
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